1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid
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Overview
Description
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid is a compound that combines a trifluoromethyl-substituted pyridine ring with a piperazin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-5-trifluoromethylpyridine, is reacted with piperazine under basic conditions to form 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine.
Cyclization: The intermediate is then cyclized to form the piperazin-2-one ring. This step often involves the use of a dehydrating agent such as trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced piperazine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions due to its ability to bind to specific receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazin-2-one moiety can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison
Compared to similar compounds, 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the presence of both the trifluoromethyl group and the piperazin-2-one ring. This combination imparts distinct chemical properties, such as increased stability and specific binding affinities, making it particularly useful in medicinal chemistry and industrial applications.
Biological Activity
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one, often associated with trifluoroacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a trifluoromethyl group on a pyridine moiety. Its molecular formula is C10H12F3N with a molecular weight of approximately 231.22 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of 1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and viruses. For instance, it has been noted for its effectiveness against Mycobacterium tuberculosis and other resistant strains .
- Antiviral Activity : Recent studies have shown that derivatives of this compound can enhance the activities of defense enzymes like superoxide dismutase (SOD) and phenylalanine ammonialyase (PAL), which are crucial in plant defense mechanisms against viral infections .
- Cancer Research : The compound has been explored for its potential in cancer therapy, particularly in enhancing DNA damage response pathways through phosphorylation of H2AX in cancer cell lines such as MCF-7 .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers screened a library of compounds against Mycobacterium tuberculosis. The results indicated that derivatives containing the piperazine structure exhibited promising MIC values, suggesting their potential as new therapeutic agents against resistant strains .
- Plant Defense Mechanisms : In agricultural applications, compounds derived from this structure were tested for their ability to activate plant defense enzymes. The results showed that certain derivatives could significantly enhance the activities of SOD and PAL, indicating their role as potential plant activators against viral infections .
- Cancer Therapeutics : In vitro studies have demonstrated that the compound increases DNA damage response in breast cancer cell lines, suggesting its potential role in enhancing the efficacy of existing chemotherapeutic agents .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O.C2HF3O2/c11-10(12,13)8-5-7(1-2-15-8)16-4-3-14-6-9(16)17;3-2(4,5)1(6)7/h1-2,5,14H,3-4,6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMFDZUVVGZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=NC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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